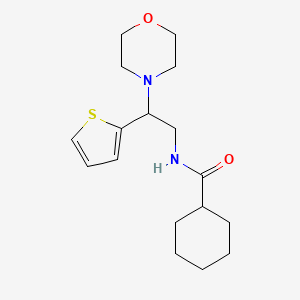

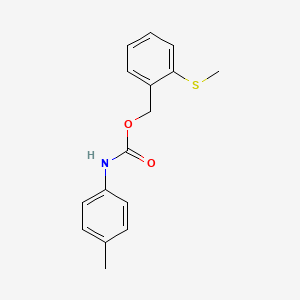

![molecular formula C15H12N2O3 B3017700 3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 1545364-61-1](/img/structure/B3017700.png)

3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid" is a derivative of the benzimidazole class, which is known for its biological activity. Benzimidazole derivatives have been extensively studied due to their pharmacological properties, including their use as 5-HT3 receptor antagonists, anti-breast cancer agents, and for their antioxidant and antimicrobial activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of an intramolecular hydrogen bond, which is crucial for their biological activity. For instance, a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid esters and amides were synthesized and evaluated for their 5-HT3 antagonistic activity, with some compounds showing significant potency . Similarly, novel substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were synthesized and examined for their antiproliferative effects against breast cancer cell lines .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of an intramolecular hydrogen bond, which has been confirmed by IR spectroscopy studies. This structural feature is believed to contribute to the high biological activity observed in these compounds . Additionally, the molecular modeling study of compound 12a, a potent 5-HT3 antagonist, showed that its internal hydrogen-bound conformation matches a pharmacophoric model for 5-HT3 antagonist activity .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions to form new compounds with potential biological activities. For example, the reaction of benzyl cyanide with nitric oxide in basic methanol led to the formation of a new 1,2,3-oxadiazole derivative, which was found to have pronounced acid/base stability and could form new derivatives such as Schiff bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as their solubility, stability, and reactivity, are influenced by their molecular structure. The intramolecular hydrogen bond contributes to their stability, as seen in the solid-state IR spectroscopy studies . The antioxidant and antimicrobial activities of these compounds are also significant, with some derivatives showing high activity against various bacterial strains and free radicals .

Applications De Recherche Scientifique

Antioxidant and Antimicrobial Activities

- A study by Bassyouni et al. (2012) synthesized derivatives of benzo[d]imidazole, including compounds similar to 3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid, and evaluated their antioxidant and antimicrobial activities. The compounds showed high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, highlighting their potential as antimicrobial agents (Bassyouni et al., 2012).

Synthesis and Transformation Studies

- Research by Zav’yalov and Dorofeeva (1979) involved the synthesis of 2-oxo-2,3-dihydro-1H-thieno[3,4-d]imidazole derivatives, demonstrating the versatility and chemical reactivity of the core structure in synthesizing various derivatives (Zav’yalov & Dorofeeva, 1979).

Luminescent and Magnetic Properties

- A 2020 study by Du et al. explored lanthanide complexes supported by benzimidazole carboxylic acid ligands, focusing on their luminescent and magnetic properties. This research suggests potential applications in materials science and photonics (Du et al., 2020).

Coordination Polymers and Sensing Properties

- Liu et al. (2018) utilized 1H-imidazol-4-yl-containing ligands in constructing metal–organic frameworks (MOFs). This study highlights the structural diversity and potential sensing applications of these frameworks, indicating their relevance in the development of advanced materials (Liu et al., 2018).

Corrosion Inhibition

- In a study on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles, Ammal et al. (2018) demonstrated the effectiveness of these compounds in protecting mild steel in acidic environments. This application is particularly relevant in industrial contexts (Ammal et al., 2018).

Mécanisme D'action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects . The compound’s interaction with its targets can lead to changes in cellular processes, potentially contributing to its therapeutic effects.

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more.

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which could potentially influence their absorption and distribution in the body.

Result of Action

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound could have various effects at the molecular and cellular levels.

Orientations Futures

Propriétés

IUPAC Name |

3-benzyl-2-oxo-1H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-14(19)11-6-7-12-13(8-11)17(15(20)16-12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFVRYFRSXAKKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(=O)O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1545364-61-1 |

Source

|

| Record name | 3-benzyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

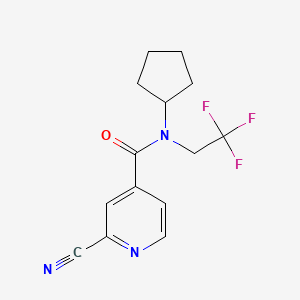

![1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea](/img/structure/B3017617.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide](/img/structure/B3017620.png)

![Ethyl 2-[2-[[4-(4-nitrophenyl)-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3017628.png)

![3-(2-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3017630.png)

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one](/img/structure/B3017632.png)

![1-Ethynyl-4-fluorobicyclo[2.2.1]heptane](/img/structure/B3017635.png)

![Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017636.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B3017637.png)